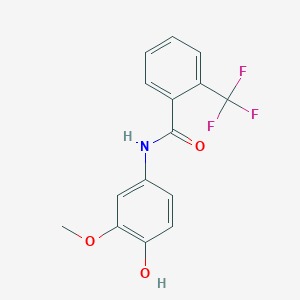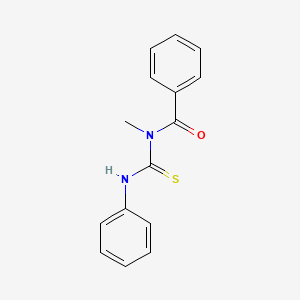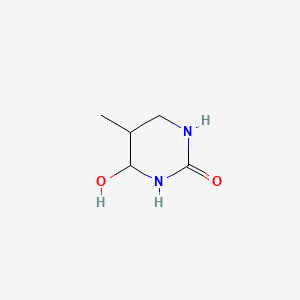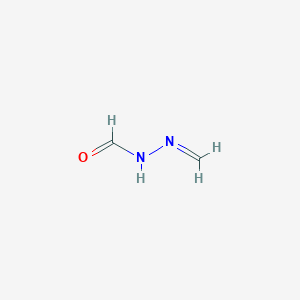
3,6-Dichloro-4,5-dihydroxybenzene-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloro-4,5-dihydroxybenzene-1,2-dicarboxylic acid is an organic compound with a benzene ring substituted with two chlorine atoms, two hydroxyl groups, and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4,5-dihydroxybenzene-1,2-dicarboxylic acid typically involves the chlorination of 4,5-dihydroxybenzene-1,2-dicarboxylic acid. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters to ensure consistent quality. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-4,5-dihydroxybenzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dihydroxybenzene derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
3,6-Dichloro-4,5-dihydroxybenzene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-4,5-dihydroxybenzene-1,2-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The chlorine atoms can participate in halogen bonding, further modulating the compound’s interactions with biological and chemical systems.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-3,4-dihydroxybenzene-1,2-dicarboxylic acid
- 3,6-Dichloro-4,5-dimethoxybenzene-1,2-dicarboxylic acid
- 3,6-Dibromo-4,5-dihydroxybenzene-1,2-dicarboxylic acid
Uniqueness
3,6-Dichloro-4,5-dihydroxybenzene-1,2-dicarboxylic acid is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and interactions. The presence of both electron-withdrawing chlorine atoms and electron-donating hydroxyl groups creates a unique electronic environment, making this compound distinct from its analogs.
Properties
CAS No. |
93236-57-8 |
|---|---|
Molecular Formula |
C8H4Cl2O6 |
Molecular Weight |
267.02 g/mol |
IUPAC Name |
3,6-dichloro-4,5-dihydroxyphthalic acid |
InChI |
InChI=1S/C8H4Cl2O6/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h11-12H,(H,13,14)(H,15,16) |
InChI Key |
GTMLDCUXYJOODH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)O)O)Cl)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![S-Ethyl methyl[1-(4-methylphenyl)ethyl]carbamothioate](/img/structure/B14356966.png)

![Benzoic acid,4-butoxy-,4-[(4-butyl-2-methylphenyl)azo]phenyl ester](/img/structure/B14356986.png)
![7-Ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B14356991.png)
![1-[2-(Difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione](/img/structure/B14356995.png)
![8-(Butylsulfanyl)-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14357000.png)


![N~1~,N~1'~-Methylenebis[N-(nitrosomethyl)methanediamine]](/img/structure/B14357012.png)

![1-[2-Hydroxy-4-(propan-2-yl)cyclopentyl]ethanone](/img/structure/B14357021.png)

